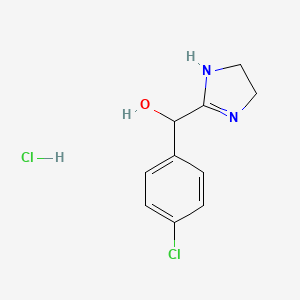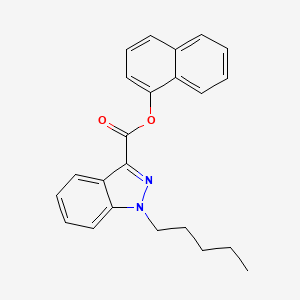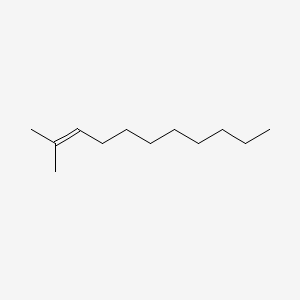
Isopropyl trityl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl trityl ether is an organic compound commonly used as a protecting group in organic synthesis It is particularly useful for protecting alcohols due to its stability under various reaction conditions and its ease of removal
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl trityl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction proceeds as follows:
R-OH+NaH→R-O−Na++H2
R-O−Na++R’-X→R-O-R’+NaX
In the case of this compound, isopropyl alcohol reacts with trityl chloride in the presence of a base to form the desired ether.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl trityl ether undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations, which are useful in various organic transformations.
Reduction: The trityl group can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH_4).
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as LiAlH_4 and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield trityl cations, while reduction can yield trityl alcohol.
Scientific Research Applications
Isopropyl trityl ether has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, such as peptides and nucleotides.
Medicine: It is used in the development of pharmaceuticals, particularly in the protection of functional groups during drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl trityl ether involves the formation of a stable ether linkage that protects the alcohol group from unwanted reactions. The trityl group provides steric hindrance, preventing other reagents from reacting with the protected alcohol. The trityl group can be removed under acidic conditions, regenerating the free alcohol.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ether (TMS): Another common protecting group for alcohols, but less bulky than the trityl group.
Tert-butyldimethylsilyl ether (TBDMS): Provides similar protection but is more stable under acidic conditions.
Methoxymethyl ether (MOM): Used for protecting alcohols but is less stable than trityl ether.
Uniqueness
Isopropyl trityl ether is unique due to its high stability and ease of removal. The bulky trityl group provides excellent protection for alcohols, making it suitable for complex synthetic routes where multiple functional groups need to be protected.
Properties
CAS No. |
13594-78-0 |
|---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[diphenyl(propan-2-yloxy)methyl]benzene |
InChI |
InChI=1S/C22H22O/c1-18(2)23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI Key |
ULDUDESCXUMKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















